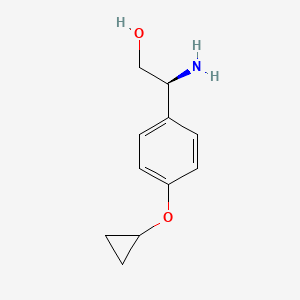
(S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a hydroxyl group, and a cyclopropoxyphenyl moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropoxybenzaldehyde and an appropriate chiral amine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-amino-2-(4-cyclopropoxyphenyl)ethanol: The enantiomer of the compound, which may have different biological activities.
2-amino-2-(4-methoxyphenyl)ethanol: A similar compound with a methoxy group instead of a cyclopropoxy group.
2-amino-2-(4-ethoxyphenyl)ethanol: A similar compound with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
(S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties compared to other similar compounds
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(4-cyclopropyloxyphenyl)ethanol |
InChI |
InChI=1S/C11H15NO2/c12-11(7-13)8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10-11,13H,5-7,12H2/t11-/m1/s1 |
InChI-Schlüssel |
DQPNMRRXOTUKSU-LLVKDONJSA-N |
Isomerische SMILES |
C1CC1OC2=CC=C(C=C2)[C@@H](CO)N |
Kanonische SMILES |
C1CC1OC2=CC=C(C=C2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


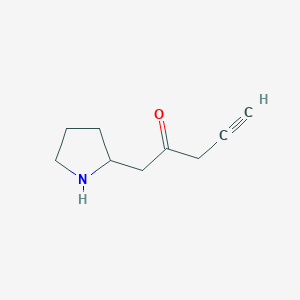

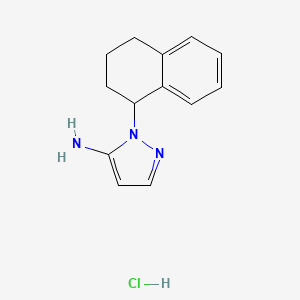
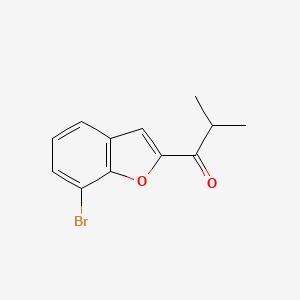
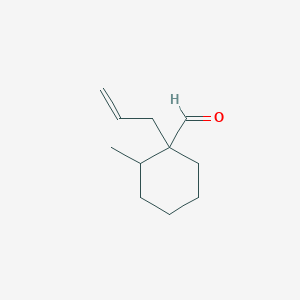
![[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane](/img/structure/B13157426.png)
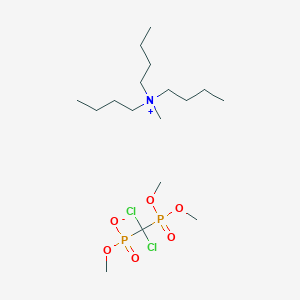
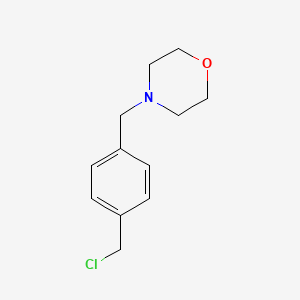
![N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13157436.png)
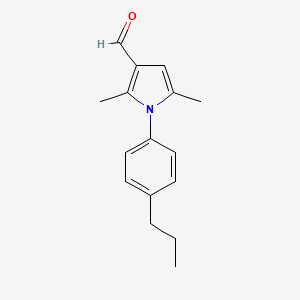
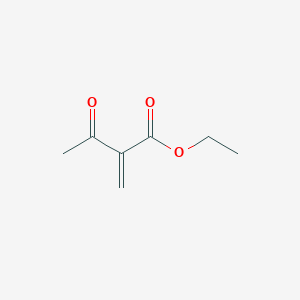

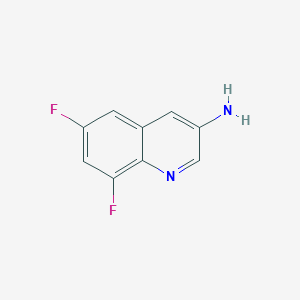
![1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13157477.png)
